Cas no 1213256-49-5 (4-Chloro-2-methoxyphenylmagnesium bromide)

4-Chloro-2-methoxyphenylmagnesium bromide is a Grignard reagent commonly used in organic synthesis for the formation of carbon-carbon bonds. This organomagnesium compound is particularly valuable for introducing the 4-chloro-2-methoxyphenyl group into target molecules, enabling the construction of complex aromatic frameworks. It is typically supplied as a solution in THF or diethyl ether, ensuring ease of handling and reactivity. The reagent is widely employed in pharmaceutical and agrochemical research due to its ability to participate in nucleophilic additions to carbonyl compounds and other electrophiles. Its stability under inert atmospheres and consistent reactivity make it a reliable choice for synthetic applications requiring precise functionalization of aromatic systems.
4-Chloro-2-methoxyphenylmagnesium bromide structure
1213256-49-5 structure
商品名:4-Chloro-2-methoxyphenylmagnesium bromide
CAS番号:1213256-49-5
MF:C7H6BrClMgO
メガワット:245.78
MDL:MFCD11553187
CID:5090326

4-Chloro-2-methoxyphenylmagnesium bromide 化学的及び物理的性質

名前と識別子

    • 4-Chloro-2-methoxyphenylmagnesium bromide
    • MDL: MFCD11553187
    • インチ: 1S/C7H6ClO.BrH.Mg/c1-9-7-4-2-3-6(8)5-7;;/h2-3,5H,1H3;1H;/q;;+1/p-1
    • InChIKey: GSPRMVLXEQJHIL-UHFFFAOYSA-M
    • ほほえんだ: C1(=CC(OC)=C(C=C1)[Mg]Br)Cl

4-Chloro-2-methoxyphenylmagnesium bromide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB425628-50 ml
4-Chloro-2-methoxyphenylmagnesium bromide, 0.5M in tetrahydrofuran; .
1213256-49-5
50 ml
€463.90 2024-04-20
abcr
AB518450-25 ml
4-Chloro-2-methoxyphenylmagnesium bromide, 0.5M in 2-MeTHF; .
1213256-49-5
25 ml
€476.90 2024-04-20
abcr
AB518450-100 ml
4-Chloro-2-methoxyphenylmagnesium bromide, 0.5M in 2-MeTHF
1213256-49-5
100 ml
€733.80 2023-09-01
abcr
AB518450-25ml
4-Chloro-2-methoxyphenylmagnesium bromide, 0.5M in 2-MeTHF; .
1213256-49-5
25ml
€476.90 2025-02-20
abcr
AB425628-50ml
4-Chloro-2-methoxyphenylmagnesium bromide, 0.5M in tetrahydrofuran; .
1213256-49-5
50ml
€463.90 2025-02-13
abcr
AB518450-50 ml
4-Chloro-2-methoxyphenylmagnesium bromide, 0.5M in 2-MeTHF; .
1213256-49-5
50 ml
€783.80 2024-04-20
abcr
AB518450-50ml
4-Chloro-2-methoxyphenylmagnesium bromide, 0.5M in 2-MeTHF; .
1213256-49-5
50ml
€783.80 2025-02-20
abcr
AB425628-100 ml
4-Chloro-2-methoxyphenylmagnesium bromide, 0.5M in tetrahydrofuran; .
1213256-49-5
100 ml
€757.70 2024-04-20
abcr
AB425628-100ml
4-Chloro-2-methoxyphenylmagnesium bromide, 0.5M in tetrahydrofuran; .
1213256-49-5
100ml
€757.70 2025-02-13

4-Chloro-2-methoxyphenylmagnesium bromide 関連文献

4-Chloro-2-methoxyphenylmagnesium bromideに関する追加情報

4-Chloro-2-methoxyphenylmagnesium bromide: A Comprehensive Professional Introduction

The compound 4-Chloro-2-methoxyphenylmagnesium bromide, with the CAS number 1213256-49-5, is a highly specialized organomagnesium compound that has garnered significant attention in the field of organic synthesis and materials science. This compound is classified as a Grignard reagent, which is a type of organometallic compound widely used in the synthesis of complex organic molecules. The structure of this compound consists of a magnesium atom bonded to a bromine atom and a substituted phenyl group, specifically a phenyl ring with chlorine and methoxy substituents at the 4 and 2 positions, respectively.

The synthesis of 4-Chloro-2-methoxyphenylmagnesium bromide typically involves the reaction of the corresponding aryl halide with magnesium metal in an ether solvent. This process, known as the Grignard reaction, is a cornerstone of organic chemistry and has been optimized over decades to achieve high yields and purity. The substitution pattern on the phenyl ring—chlorine at position 4 and methoxy at position 2—plays a crucial role in determining the reactivity and selectivity of the resulting Grignard reagent. These substituents influence the electronic environment of the phenyl group, making it more or less reactive towards nucleophilic or electrophilic attack depending on their nature.

Recent advancements in organometallic chemistry have shed light on the potential applications of 4-Chloro-2-methoxyphenylmagnesium bromide in various fields. One notable area of research is its use in the construction of biologically active molecules. For instance, studies have demonstrated that this Grignard reagent can be employed in the synthesis of complex aromatic systems that are analogous to natural products, such as certain alkaloids and polyaromatic hydrocarbons. These findings have implications for drug discovery, where such compounds are often precursors to bioactive agents with potential therapeutic applications.

In addition to its role in organic synthesis, 4-Chloro-2-methoxyphenylmagnesium bromide has been investigated for its potential in materials science. Researchers have explored its use in the formation of novel polymers and coordination complexes, where its unique electronic properties can impart desirable characteristics to the resulting materials. For example, recent studies have shown that this compound can serve as a precursor for metal-organic frameworks (MOFs) with tailored porosity and functionality, which have applications in gas storage, catalysis, and sensing technologies.

The stability and reactivity of 4-Chloro-2-methoxyphenylmagnesium bromide are also subjects of ongoing research. Scientists are particularly interested in understanding how the substituents on the phenyl ring affect the thermodynamic and kinetic properties of the Grignard reagent. For instance, computational studies have revealed that the methoxy group at position 2 acts as an electron-donating group, which stabilizes the magnesium center and enhances the nucleophilicity of the aryl group. Conversely, the chlorine substituent at position 4 introduces an electron-withdrawing effect, which can modulate the reactivity of the compound under different reaction conditions.

The importance of 4-Chloro-2-methoxyphenylmagnesium bromide extends beyond its direct applications in synthesis and materials science. Its structure serves as a model system for studying fundamental aspects of organomagnesium chemistry, such as metal-ligand interactions and electron transfer processes. By gaining deeper insights into these phenomena, researchers can develop more efficient synthetic methods and design new organometallic compounds with enhanced properties.

In conclusion, 4-Chloro-2-methoxyphenylmagnesium bromide is a versatile and valuable compound in modern organic chemistry. Its unique structure, derived from its CAS number 1213256-49-5, enables it to participate in a wide range of reactions with high precision and selectivity. As research continues to uncover new applications and mechanisms involving this compound, it is likely to remain an indispensable tool in both academic and industrial settings for years to come.

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推奨される供給者
Amadis Chemical Company Limited
(CAS:1213256-49-5)4-Chloro-2-methoxyphenylmagnesium bromide
A1111087
清らかである:99%/99%/99%
はかる:25ml/50ml/100ml
価格 ($):283.0/464.0/449.0